Lipophilicity Advantage: 1.2–1.3 log Unit Higher XLogP3 Versus the Parent 2,4,6-Trimethylbenzenesulfonamide Scaffold
The target compound exhibits a computed XLogP3 of 4.3 [1], representing an increase of approximately 1.2–1.3 log units compared to the unsubstituted parent scaffold 2,4,6-trimethylbenzenesulfonamide (CAS 4543-58-2), which has a reported LogP of 3.04 [2]. This elevated lipophilicity is attributable to the addition of the para-ethylphenyl group on the sulfonamide nitrogen, which adds four aliphatic carbon atoms relative to the parent amine. The LogP difference translates to an approximately 15–20-fold higher calculated octanol-water partition coefficient, predicting enhanced passive membrane permeability and altered tissue distribution kinetics compared to the parent scaffold and to lower-LogP N-alkyl analogs within the class.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (PubChem computed) |
| Comparator Or Baseline | 2,4,6-Trimethylbenzenesulfonamide (CAS 4543-58-2): LogP = 3.04 (Molbase experimental/calculated); N,(2,4)-trimethylbenzenesulfonamide: LogP = 1.83 (Fluorochem); N,N,3-trimethylbenzenesulfonamide: LogP = 1.54 (Fluorochem) |
| Quantified Difference | ΔLogP = +1.26 vs. 2,4,6-trimethylbenzenesulfonamide; +2.47 vs. N,N,3-trimethylbenzenesulfonamide; +2.76 vs. N,(2,4)-dimethyl analog |
| Conditions | Computed XLogP3 (PubChem 2025.09.15 release) vs. experimentally derived or vendor-reported LogP values from Fluorochem and Molbase databases |
Why This Matters
For cell-based assays requiring intracellular target engagement, the elevated LogP of 4.3 positions this compound closer to the optimal range for passive membrane permeability (LogP 3–5) than lower-LogP N-alkyl or N-H analogs, enabling more efficient cell penetration without requiring formulation additives that could confound assay interpretation.
- [1] PubChem Compound Summary for CID 310104, N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide. XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/310104 (accessed 2026-04-30). View Source
- [2] Molbase / Qiye, 2,4,6-Trimethylbenzenesulfonamide (CAS 4543-58-2): LogP = 3.0403. https://qiye.molbase.cn (accessed 2026-04-30). Fluorochem, N,2,4-Trimethylbenzenesulfonamide: LogP = 1.83. https://fluorochem.co.uk (accessed 2026-04-30). View Source
